molecular formula C10H16ClNO B12783304 Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- CAS No. 101708-89-8

Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel-

Cat. No.: B12783304
CAS No.: 101708-89-8
M. Wt: 201.69 g/mol
InChI Key: FZGAXGPIOLWEAX-UXQCFNEQSA-N
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Description

Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- is an organic compound with the molecular formula C10H15NO. It is a derivative of benzenemethanol and contains an aminopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- can be achieved through several methods. One common approach involves the reaction of benzenemethanol with an aminopropyl group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced equipment and techniques ensures high yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- involves its interaction with specific molecular targets and pathways. The aminopropyl group plays a crucial role in its activity, allowing it to bind to specific receptors or enzymes. This binding can trigger a cascade of biochemical reactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Norephedrine: A stereoisomer of Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- with similar chemical structure and properties.

    Ephedrine: Another related compound with similar pharmacological effects and applications.

    Pseudoephedrine: A stereoisomer of ephedrine with similar uses in medicine and industry.

Uniqueness

Benzenemethanol, alpha-((1R)-1-aminopropyl)-, hydrochloride, (alphaS)-rel- is unique due to its specific stereochemistry and the presence of the aminopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

101708-89-8

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(1S,2R)-2-amino-1-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-9(11)10(12)8-6-4-3-5-7-8;/h3-7,9-10,12H,2,11H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

FZGAXGPIOLWEAX-UXQCFNEQSA-N

Isomeric SMILES

CC[C@H]([C@H](C1=CC=CC=C1)O)N.Cl

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)N.Cl

Origin of Product

United States

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